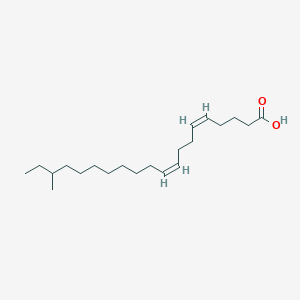![molecular formula C13H9K2N5O9S2 B149425 dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate CAS No. 71206-95-6](/img/structure/B149425.png)
dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate
Overview
Description
dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate is a highly fluorescent dye used extensively in biological and chemical research. It is known for its ability to stain cells and tissues, making it a valuable tool for visualizing cellular structures and processes. The compound is water-soluble and exhibits strong fluorescence with excitation and emission peaks at 428 nm and 536 nm, respectively .
Mechanism of Action
Target of Action
Lucifer Yellow CH Dipotassium Salt is primarily used as a biological tracer . It is utilized to monitor neuronal branching, regeneration, gap junction detection, and characterization . It is also used for selective ablation of cells after aldehyde fixation .
Mode of Action
The compound contains a carbohydrazide (CH) group that allows it to be covalently linked to surrounding biomolecules during aldehyde fixation . This property makes it a valuable tool for studying neuronal morphology . It can react with fatty aldehydes at room temperature .
Biochemical Pathways
Its use as a tracer allows it to highlight various cellular structures and processes, including neuronal branching and regeneration, as well as intercellular communication through gap junctions .
Pharmacokinetics
It is known to be a water-soluble dye , which may influence its distribution and excretion.
Result of Action
As a biological tracer, Lucifer Yellow CH Dipotassium Salt is used to visualize cell morphology . It can intracellularly label recorded neurons and is used in the scrape-loading assay to assess intercellular communication activity through gap junctions .
Action Environment
It is known that the compound can react with fatty aldehydes at room temperature , suggesting that temperature may play a role in its reactivity.
Biochemical Analysis
Biochemical Properties
Lucifer Yellow CH Dipotassium Salt interacts with various biomolecules during its function. It contains a carbohydrazide (CH) group that allows it to be covalently linked to surrounding biomolecules during aldehyde fixation . This property makes it a valuable tool for studying neuronal morphology.
Cellular Effects
Lucifer Yellow CH Dipotassium Salt has significant effects on various types of cells and cellular processes. It serves as a biological tracer to monitor neuronal branching, regeneration, gap junction detection and characterization, and selective ablation of cells after aldehyde fixation . It is also used to visualize cell morphology .
Molecular Mechanism
The molecular mechanism of Lucifer Yellow CH Dipotassium Salt involves its reaction with fatty aldehydes at room temperature . The carbohydrazide (CH) group in the compound allows it to be covalently linked to surrounding biomolecules during aldehyde fixation .
Temporal Effects in Laboratory Settings
It is known that the compound is water-soluble and can be stored at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate is synthesized through a series of chemical reactions involving the introduction of hydrazyl groups to a fluorescein derivative. The synthesis typically involves the following steps:
Formation of the fluorescein derivative: The initial step involves the preparation of a fluorescein derivative by reacting fluorescein with appropriate reagents under controlled conditions.
Introduction of hydrazyl groups: The fluorescein derivative is then reacted with hydrazine or hydrazine derivatives to introduce hydrazyl groups, resulting in the formation of Lucifer Yellow CH.
Formation of the dipotassium salt: The final step involves the conversion of Lucifer Yellow CH to its dipotassium salt form by reacting it with potassium hydroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The hydrazyl groups in the compound can undergo substitution reactions with other chemical groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidized derivatives: Formed through oxidation reactions.
Reduced forms: Resulting from reduction reactions.
Substituted derivatives: Produced through substitution reactions
Scientific Research Applications
dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study chemical reactions and interactions.
Biology: Employed for staining cells and tissues, visualizing neuronal morphology, and monitoring cellular processes.
Medicine: Utilized in medical research to study cellular structures and functions.
Industry: Applied in various industrial processes requiring fluorescent labeling and tracing
Comparison with Similar Compounds
- Lucifer Yellow CH dilithium salt
- Lucifer Yellow VS dilithium salt
- Lucifer Yellow VS dipotassium salt
Comparison: dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate is unique due to its strong fluorescence and water solubility. Compared to similar compounds, it offers better staining properties and higher stability. The dilithium and dipotassium salts of Lucifer Yellow VS also exhibit fluorescence but may differ in their solubility and staining efficiency .
Properties
IUPAC Name |
dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O9S2.2K/c14-10-5-1-4(28(22,23)24)2-6-9(5)7(3-8(10)29(25,26)27)12(20)18(11(6)19)17-13(21)16-15;;/h1-3H,14-15H2,(H2,16,17,21)(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWYSCVNSCIZCN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)NC(=O)NN)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9K2N5O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477326 | |
| Record name | Lucifer Yellow CH dipotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71206-95-6 | |
| Record name | Lucifer Yellow CH dipotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Lucifer Yellow CH dipotassium salt interact with the perylenediimide nanoribbons in this study, and what is the resulting effect?
A1: Lucifer Yellow CH dipotassium salt acts as an energy donor in this system. The cationic heads of myristyltrimethylammonium bromide (MTAB) molecules, which are anchored to the perylenediimide (PDI) nanoribbons, attract the negatively charged Lucifer Yellow CH dipotassium salt via ionic interactions []. This close proximity allows for efficient energy transfer to occur from the excited Lucifer Yellow CH dipotassium salt to the PDI nanoribbons, resulting in photosensitization of the PDI. Essentially, light energy absorbed by Lucifer Yellow CH dipotassium salt is transferred to the PDI nanoribbons, causing them to reach an excited state.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide](/img/structure/B149346.png)




![2-[3-(4-Nitrophenyl)propylamino]ethanol](/img/structure/B149366.png)


![1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B149370.png)




